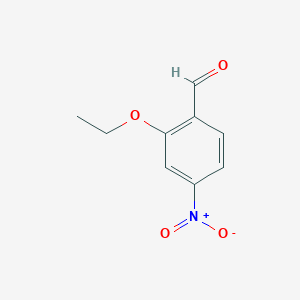

2-Ethoxy-4-nitrobenzaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

1134-43-6 |

|---|---|

Fórmula molecular |

C9H9NO4 |

Peso molecular |

195.17 g/mol |

Nombre IUPAC |

2-ethoxy-4-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-6H,2H2,1H3 |

Clave InChI |

LMFJUKPFHRKMED-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C=O |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 4 Nitrobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 2-ethoxy-4-nitrobenzaldehyde, readily participating in a range of nucleophilic addition and condensation reactions. The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing nitro group at the para position, making it more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde (B42025). study.comdoubtnut.com

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt like potassium cyanide (KCN), this compound undergoes nucleophilic addition to form a cyanohydrin. chemistrysteps.compressbooks.pub The reaction is typically base-catalyzed to generate the more nucleophilic cyanide ion (CN⁻). libretexts.org The strong electron-withdrawing effect of the para-nitro group increases the electrophilicity of the carbonyl carbon, favoring the formation of the cyanohydrin. askfilo.com

The mechanism involves the attack of the cyanide ion on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then protonated, often by a molecule of HCN, to yield the final cyanohydrin product. libretexts.orgyoutube.com

Acetal (B89532) Formation: this compound reacts with alcohols in the presence of an acid catalyst to form acetals. libretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org Initially, one equivalent of the alcohol adds to the protonated carbonyl group to form the hemiacetal. youtube.com In the presence of excess alcohol and continued acid catalysis, the hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule. youtube.com A second molecule of the alcohol then attacks the resulting carbocation, and subsequent deprotonation yields the stable acetal. libretexts.orgyoutube.com The reaction is reversible and water must be removed to drive the equilibrium towards the acetal product. libretexts.org

Imine Formation: The reaction of this compound with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org The carbinolamine is then dehydrated through acid-catalyzed elimination of water to form the C=N double bond of the imine. libretexts.org The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. lumenlearning.com

Schiff Bases: As mentioned, the condensation of this compound with primary amines leads to the formation of Schiff bases. niscpr.res.inrsisinternational.org These reactions are fundamental in the synthesis of various organic compounds and ligands. mdpi.com The stability of the resulting Schiff base is often enhanced by the aromatic nature of the aldehyde. rsisinternational.org For example, condensation with amino acids can produce corresponding Schiff bases which can be further reduced. niscpr.res.in

Hydrazones: Reacting this compound with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) results in the formation of hydrazones. nih.gov The mechanism is analogous to imine formation. The electron-withdrawing nitro group on the benzaldehyde ring can increase the rate of hydrazone formation. nih.gov The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. nih.gov The resulting hydrazones are often crystalline solids with sharp melting points, making them useful for the characterization of aldehydes. ncert.nic.in

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-ethoxy-4-nitrobenzoic acid. A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). organic-chemistry.orgethernet.edu.et The reaction with Oxone (potassium peroxymonosulfate) also provides an efficient method for this oxidation. organic-chemistry.org Industrial processes may utilize catalytic oxidation with air or oxygen. google.com

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 2-Ethoxy-4-nitrobenzoic acid |

| Chromic Acid (H₂CrO₄) | 2-Ethoxy-4-nitrobenzoic acid |

| Silver Oxide (Ag₂O) | 2-Ethoxy-4-nitrobenzoic acid |

| Oxone | 2-Ethoxy-4-nitrobenzoic acid |

Reduction to Benzyl (B1604629) Alcohol: The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-ethoxy-4-nitrophenyl)methanol. This reduction can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.in Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce the nitro group under standard conditions. jsynthchem.comorientjchem.org Catalytic hydrogenation can also be employed, although careful selection of the catalyst and conditions is necessary to avoid simultaneous reduction of the nitro group. For instance, the reduction of 4-nitrobenzaldehyde (B150856) with NaBH₄ has been shown to produce 4-nitrobenzyl alcohol. researchgate.net

Reduction to Alkane: Complete reduction of the aldehyde group to a methyl group, forming 1-ethoxy-2-methyl-4-nitrobenzene, can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol. ncert.nic.in The Clemmensen reduction utilizes amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. However, the acidic conditions of the Clemmensen reduction may not be compatible with all substrates.

Transformations of the Nitro Substituent

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of the nitro group in this compound to an amino group, yielding 4-amino-2-ethoxybenzaldehyde, is a synthetically important transformation. This can be achieved through both catalytic and stoichiometric methods.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. commonorganicchemistry.com The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. acsgcipr.org Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org This method is often clean and produces high yields, with water being the only byproduct. acsgcipr.org Care must be taken to control the reaction conditions to prevent the reduction of the aldehyde group.

Stoichiometric Reduction: A variety of metals in acidic media can be used for the stoichiometric reduction of aromatic nitro groups. wikipedia.org

Iron (Fe) in acidic acid: This is a classic and cost-effective method for nitro group reduction. commonorganicchemistry.com

Tin (Sn) or Tin(II) chloride (SnCl₂) in hydrochloric acid: These reagents are also effective for this transformation. commonorganicchemistry.com

Zinc (Zn) in acidic or neutral conditions: Zinc dust can also be employed for the reduction. commonorganicchemistry.comwikipedia.org

Other stoichiometric reagents include sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S). commonorganicchemistry.com These methods are often tolerant of other functional groups, but they generate significant amounts of waste products. acsgcipr.orgunimi.it Metal hydrides like LiAlH₄ are generally not suitable for the reduction of aromatic nitro compounds to amines as they tend to produce azo compounds. commonorganicchemistry.com

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd-C | Catalytic | 4-Amino-2-ethoxybenzaldehyde |

| Fe/CH₃COOH | Stoichiometric | 4-Amino-2-ethoxybenzaldehyde |

| SnCl₂/HCl | Stoichiometric | 4-Amino-2-ethoxybenzaldehyde |

| Na₂S₂O₄ | Stoichiometric | 4-Amino-2-ethoxybenzaldehyde |

Influence of the Nitro Group on Aromatic Reactivity and Electron Density

The chemical behavior of this compound is significantly dictated by the electronic properties of its substituents on the benzene (B151609) ring. The nitro group (-NO₂) at the C4 position exerts a powerful influence on the molecule's reactivity. As one of the strongest electron-withdrawing groups, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. researchgate.net This deactivation stems from two primary electronic effects: the inductive effect and the resonance (or mesomeric) effect.

Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma (σ) bonds. minia.edu.eg More significantly, the nitro group deactivates the ring via its strong resonance effect, delocalizing the ring's pi (π) electrons onto the nitro group itself. This is particularly pronounced at the ortho and para positions relative to the nitro group. Consequently, the electron density at the carbons ortho (C3, C5) and para (C6) to the nitro group is substantially reduced. This electron deficiency makes the ring less attractive to attack by electrophiles, which are electron-seeking species.

Conversely, this reduction in electron density activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing nature of the nitro group can stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during a nucleophilic attack, thereby lowering the activation energy for such reactions. nih.gov Theoretical studies using parameters like the Homeostasis Model Assessment (HOMA) of aromaticity show that strong π-electron interactions between the nitro group and the ring can decrease the ring's aromatic character, influencing its reaction pathways. researchgate.net

Photoreduction Mechanisms

The nitro group in aromatic compounds like this compound is susceptible to photoreduction. This process involves the reduction of the nitro group (-NO₂) to functionalities such as nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) groups upon exposure to light, often in the presence of a hydrogen-donating solvent or a photocatalyst.

Studies on similar molecules, such as 4-nitrobenzaldehyde, provide insight into the likely mechanism. The process is initiated by the absorption of photons (typically in the UV-A range), which excites the nitroaromatic compound. mdpi.com In photocatalytic systems, for instance using CdS/TiO₂, visible light irradiation can excite the semiconductor, leading to the generation of electron-hole pairs. The photogenerated electrons are then transferred to the nitrobenzaldehyde molecule, initiating the reduction process. mdpi.com The reaction often proceeds in a stepwise manner. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine, and finally to an amine.

Reactivity Associated with the Ethoxy Group

Ether Cleavage and Demethylation Analogues

The ethoxy group (-OCH₂CH₃) is an ether linkage, which is generally characterized by high chemical stability. wikipedia.org However, under stringent conditions, this group can undergo cleavage. The reaction, known as ether cleavage, typically requires treatment with strong acids, most commonly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.commasterorganicchemistry.commasterorganicchemistry.com

The mechanism for the acidic cleavage of an aryl ethyl ether like this compound proceeds in two main steps:

Protonation: The ether oxygen is first protonated by the strong acid. This is a rapid equilibrium step that converts the ethoxy group into a good leaving group (an alcohol). youtube.com

Nucleophilic Attack: A nucleophile, the halide ion (e.g., Br⁻ or I⁻) generated from the acid, then attacks the electrophilic carbon of the ethyl group. masterorganicchemistry.com

Given that the attack occurs on a primary carbon (the -CH₂- of the ethyl group), the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This concerted step involves the halide ion attacking the carbon while the carbon-oxygen bond breaks, leading to the formation of ethyl halide and a phenol (B47542) (2-hydroxy-4-nitrobenzaldehyde). Cleavage of the bond between the oxygen and the aromatic ring does not occur, as sp²-hybridized carbons are resistant to SN1 and SN2 reactions. masterorganicchemistry.com The principles of this reaction are directly analogous to the more commonly discussed demethylation of anisole (B1667542) derivatives.

Participation in Directed Functionalization Reactions

The ethoxy group, as an alkoxy substituent, can act as a directing group in functionalization reactions on the aromatic ring. While it is an ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating resonance effect, its more significant role in advanced synthesis is in directed ortho metalation (DoM).

In DoM, the alkoxy group can direct the deprotonation of the adjacent ortho position (C3 in this case) using a strong organolithium base, such as n-butyllithium or sec-butyllithium. The heteroatom (oxygen) in the ethoxy group coordinates to the lithium base, delivering it to the proximal C-H bond and facilitating its abstraction. This generates a potent aryl lithium nucleophile specifically at the C3 position. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides), allowing for the regioselective introduction of a wide range of functional groups at the position ortho to the ethoxy group. This strategy provides a powerful tool for the synthesis of highly substituted aromatic compounds that would be difficult to access through classical electrophilic substitution methods.

Advanced Organic Transformations and Reaction Cascade Pathways

Biginelli Reactions and Tetrahydropyrimidine (B8763341) Derivative Synthesis

This compound is a viable substrate for multicomponent reactions, most notably the Biginelli reaction. wikipedia.org This reaction is a one-pot acid-catalyzed cyclocondensation that combines three components: an aldehyde (in this case, this compound), a β-dicarbonyl compound (commonly ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. illinois.edu The product of this reaction is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) or a corresponding thione, which are classes of heterocyclic compounds with significant pharmacological interest. nih.govrjstonline.com

The generally accepted mechanism for the Biginelli reaction involves a series of bimolecular reactions. wikipedia.org One proposed pathway begins with an acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack by the remaining amine group onto the carbonyl of the ketoester, followed by dehydration, yields the final tetrahydropyrimidine ring system. wikipedia.orgrsc.org

The use of substituted benzaldehydes is common in this reaction, and the electronic nature of the substituents can influence reaction times and yields. nih.gov A variety of catalysts, including Brønsted acids (like HCl) and Lewis acids, can be employed to facilitate the transformation. wikipedia.orgjetir.org

Table 1: Examples of Substituted Benzaldehydes in the Biginelli Reaction This table illustrates the versatility of the Biginelli reaction with various aromatic aldehydes, similar to the class of compounds to which this compound belongs.

| Aldehyde Component | β-Dicarbonyl | Urea/Thiourea | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate (B1235776) | Urea | HCl | 92 | rsc.org |

| 4-Chlorobenzaldehyde | Ethyl Benzoylacetate | Thiourea | DABCO | 93 | nih.gov |

| 3-Nitrobenzaldehyde (B41214) | Ethyl Benzoylacetate | Thiourea | DABCO | 90 | nih.gov |

| 4-Methoxybenzaldehyde | Ethyl Benzoylacetate | Thiourea | DABCO | 94 | nih.gov |

Claisen-Schmidt Condensation and Chalcone Formation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a reliable method for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-ones. ijarsct.co.in

In this context, this compound serves as the aromatic aldehyde component. The reaction is typically carried out by treating the aldehyde with an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. ijarsct.co.innih.gov

The mechanism begins with the deprotonation of the α-carbon of the acetophenone by the base, forming a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, known as a chalcone. magritek.com The presence of the nitro group on the benzaldehyde ring can decrease the electron density, which may influence the reactivity of the carbonyl carbon toward nucleophilic attack. jocpr.com

Table 1: Representative Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| This compound | Acetophenone | KOH / Ethanol | (E)-1-phenyl-3-(2-ethoxy-4-nitrophenyl)prop-2-en-1-one |

Wittig Reactions and Olefin Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes (olefins) from aldehydes or ketones. lumenlearning.com This reaction involves a phosphonium (B103445) ylide, commonly referred to as a Wittig reagent, which reacts with a carbonyl compound to form a new carbon-carbon double bond. mnstate.edu A significant advantage of this method is the precise control over the location of the newly formed double bond. mnstate.edu

The process starts with the synthesis of a phosphonium salt, typically by an SN2 reaction between triphenylphosphine (B44618) and an alkyl halide. lumenlearning.com This salt is then deprotonated by a strong base, such as n-butyllithium, to generate the nucleophilic phosphonium ylide. masterorganicchemistry.com

The ylide then reacts with this compound. The mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, leading to a betaine (B1666868) intermediate. mnstate.edu This intermediate collapses to form a four-membered ring structure called an oxaphosphetane, which is unstable and rapidly decomposes to yield the final alkene and triphenylphosphine oxide. masterorganicchemistry.comyoutube.com The high stability of the triphenylphosphine oxide byproduct is a major driving force for the reaction. lumenlearning.com The stereochemical outcome (E- or Z-alkene) is influenced by the nature of the substituents on the ylide. organic-chemistry.org

Table 2: Representative Wittig Reaction

| Reactant 1 | Reactant 2 (Ylide) | Solvent | Product (Olefin) | Byproduct |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Tetrahydrofuran (THF) | 1-Ethoxy-2-vinyl-4-nitrobenzene | Triphenylphosphine oxide |

Suzuki Coupling and Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon single bonds, most commonly between sp²-hybridized carbons. nobelprize.orgyoutube.com The reaction typically involves an organoboron species (such as a boronic acid or ester) and an organohalide or triflate. libretexts.orgharvard.edu

While this compound itself is not a direct substrate for Suzuki coupling as it lacks a suitable leaving group like a halide, its halogenated derivatives are excellent candidates for such transformations. For instance, a bromo-substituted precursor, such as 1-bromo-2-ethoxy-4-nitrobenzene, can be coupled with a formylphenylboronic acid to synthesize complex biaryl aldehydes. More recently, research has shown that under specific conditions with bulky biarylphosphine ligands, the nitro group itself can act as an electrophilic coupling partner, expanding the scope of the reaction. nih.govmdpi.comresearchgate.net

The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide (or carbon-nitro) bond of the electrophile. nobelprize.orgharvard.edu

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step facilitated by a base. nobelprize.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Table 3: Representative Suzuki Coupling of a Precursor

| Electrophile | Nucleophile | Catalyst | Base / Solvent | Product |

| 5-Bromo-2-ethoxy-4-nitrobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane, Water | 5-Phenyl-2-ethoxy-4-nitrobenzaldehyde |

Heterocyclic Synthesis and Ring-Closure Reactions

Aromatic aldehydes are fundamental building blocks in the synthesis of a wide variety of heterocyclic compounds due to the reactivity of the carbonyl group. 2-Nitrobenzaldehyde (B1664092) derivatives are particularly valuable intermediates in the synthesis of numerous pharmaceuticals and other complex organic molecules. chem-soc.si

This compound can participate in multicomponent reactions to form heterocyclic rings. A classic example is the Hantzsch dihydropyridine (B1217469) synthesis. In a typical Hantzsch reaction, an aldehyde is condensed with two equivalents of a β-ketoester (like ethyl acetoacetate) and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate.

The reaction mechanism is complex but generally involves an initial Knoevenagel condensation between the aldehyde and one molecule of the β-ketoester, and the formation of an enamine from the second molecule of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine ring. The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine (B92270) derivative.

Table 4: Representative Heterocyclic Synthesis (Hantzsch Reaction)

| Aldehyde Component | β-Ketoester | Nitrogen Source | Product |

| This compound | Ethyl acetoacetate (2 equiv.) | Ammonium acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-ethoxy-4-nitrophenyl)pyridine-3,5-dicarboxylate |

Advanced Spectroscopic and Computational Investigations of 2 Ethoxy 4 Nitrobenzaldehyde

Comprehensive Spectroscopic Characterization

The spectroscopic signature of 2-ethoxy-4-nitrobenzaldehyde is determined by the interplay of its three functional groups: the aldehyde, the ethoxy group, and the nitro group, all attached to a benzene (B151609) ring.

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The chemical shifts are influenced by the electronic effects of the substituents. The aldehyde proton will be the most deshielded proton, appearing at a characteristic downfield shift. The ethoxy group protons will present as a quartet and a triplet. The aromatic protons will exhibit a splitting pattern determined by their positions relative to the electron-withdrawing nitro and aldehyde groups and the electron-donating ethoxy group.

Based on data from analogous compounds such as 2-methoxybenzaldehyde, 4-nitrobenzaldehyde (B150856), and 2-ethoxybenzaldehyde (B52182), the predicted ¹H NMR chemical shifts for this compound in a solvent like CDCl₃ are outlined below.

| Proton | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Aldehyde (-CHO) | ~10.3 | Singlet (s) |

| Aromatic (H6) | ~7.8 | Doublet (d) |

| Aromatic (H5) | ~7.6 | Doublet of doublets (dd) |

| Aromatic (H3) | ~7.2 | Doublet (d) |

| Methylene (B1212753) (-OCH₂CH₃) | ~4.2 | Quartet (q) |

| Methyl (-OCH₂CH₃) | ~1.5 | Triplet (t) |

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal. The carbons attached to the electronegative oxygen and nitro groups will also be significantly deshielded.

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~190 |

| C4 (C-NO₂) | ~150 |

| C2 (C-OCH₂CH₃) | ~160 |

| C1 (C-CHO) | ~125 |

| C6 | ~130 |

| C5 | ~120 |

| C3 | ~110 |

| Methylene (-OCH₂CH₃) | ~65 |

| Methyl (-OCH₂CH₃) | ~15 |

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The FT-IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for the aldehyde, nitro, and ethoxy groups, as well as the substituted benzene ring. Analysis of related molecules like 2-nitrobenzaldehyde (B1664092) and 4-ethoxybenzaldehyde allows for the prediction of these key vibrational modes researchgate.net.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (aldehyde) | ~2850, ~2750 | ~2850, ~2750 |

| C=O stretch (aldehyde) | ~1700 | ~1700 |

| NO₂ asymmetric stretch | ~1530 | ~1530 |

| NO₂ symmetric stretch | ~1350 | ~1350 |

| C-O-C stretch (ether) | ~1250 | ~1250 |

| Aromatic C=C stretch | ~1600, ~1480 | ~1600, ~1480 |

| C-H bend (aromatic) | ~830 | ~830 |

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure through fragmentation analysis. For this compound (molar mass: 195.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 195.

The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways for related nitroaromatic and benzaldehyde (B42025) compounds include:

Loss of the ethoxy group: [M - OCH₂CH₃]⁺ at m/z 150.

Loss of the nitro group: [M - NO₂]⁺ at m/z 149.

Loss of the aldehyde group: [M - CHO]⁺ at m/z 166.

Alpha-cleavage of the ethoxy group: Loss of a methyl radical to form [M - CH₃]⁺ at m/z 180, followed by loss of CO.

In Electrospray Ionization (ESI-MS), the molecule is likely to be observed as a protonated molecule [M+H]⁺ at m/z 196 or as adducts with sodium [M+Na]⁺ at m/z 218 or potassium [M+K]⁺ at m/z 234.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. Studies on nitrobenzaldehyde isomers provide a good reference for interpreting the spectrum uni-muenchen.desemanticscholar.orgnih.gov. The presence of the electron-donating ethoxy group and the electron-withdrawing nitro and aldehyde groups will influence the energy of these transitions.

Two main absorption bands are anticipated:

A strong absorption band at shorter wavelengths (around 250-280 nm) attributed to π→π* transitions within the aromatic system, which is influenced by the charge transfer character between the donor and acceptor groups.

A weaker absorption band at longer wavelengths (around 320-360 nm) resulting from the n→π* transition of the nitro and carbonyl groups.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~260 | High |

| n→π | ~340 | Low |

Quantum Chemical and Computational Modeling Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the geometric and electronic properties of molecules, providing insights that complement experimental data.

DFT calculations are widely used for the geometry optimization and analysis of the electronic structure of organic molecules nih.govresearchgate.net. For this compound, a common approach would involve using a hybrid functional, such as B3LYP, with a basis set like 6-311++G(d,p) to accurately model the system.

Geometry Optimization: These calculations would predict the most stable conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles. It is expected that the benzene ring will be nearly planar, with the substituents oriented to minimize steric hindrance.

Electronic Structure: Analysis of the electronic structure would provide valuable information about the molecule's reactivity and properties.

Molecular Electrostatic Potential (MEP): The MEP surface would visualize the charge distribution, highlighting the electron-rich regions (around the oxygen atoms of the nitro and aldehyde groups) and electron-deficient regions (around the aromatic protons and the aldehyde proton).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions would be determined. The HOMO is expected to be localized primarily on the ethoxy group and the benzene ring, while the LUMO is likely to be concentrated on the nitro group and the aldehyde functionality. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Despite a comprehensive search for scholarly articles and research data specifically on the chemical compound “this compound,” the detailed, specific findings required to populate the requested article structure could not be located. Scientific literature covering the advanced spectroscopic and computational investigations as outlined—including conformational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) surface analysis, Natural Bond Orbital (NBO) analysis, Non-Linear Optical (NLO) properties, and a direct comparison of simulated versus experimental spectroscopic data for this exact molecule—is not available in the public domain based on the performed searches.

While computational and spectroscopic studies have been conducted on similar substituted benzaldehyde compounds, providing data for those molecules would not adhere to the strict requirement of focusing solely on this compound. To ensure scientific accuracy and adherence to the prompt's instructions, the generation of an article with fabricated or irrelevant data is not possible.

Further research published in specialized chemical databases or journals may be required to obtain the specific data points needed for this detailed analysis.

Applications and Research Utility of 2 Ethoxy 4 Nitrobenzaldehyde in Advanced Materials and Organic Synthesis

Strategic Role as a Versatile Organic Synthetic Intermediate

2-Ethoxy-4-nitrobenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring an ethoxy group, a nitro group, and an aldehyde functional group on a benzene (B151609) ring, allows for a variety of chemical transformations. The interplay of these functional groups makes it a valuable precursor for the synthesis of more complex molecules, including fine chemicals and specialty compounds, as well as intricate polyfunctional molecular architectures.

Precursor in the Synthesis of Fine Chemicals and Specialty Compounds

While direct and extensive research on this compound as a precursor for a wide range of fine chemicals is not broadly documented in publicly available literature, its structural similarity to other key intermediates points to its potential utility. A notable example is its close relationship to 2-ethoxy-4-nitrophenol (B1581399), an essential intermediate in the synthesis of the coccidiostat Decoquinate. researchgate.netchemsynthesis.com Decoquinate is a quinolone derivative used in veterinary medicine to control coccidiosis in poultry and other animals. thegoodscentscompany.comnih.govmedchemexpress.com The synthesis of Decoquinate involves the reaction of 2-ethoxy-4-nitrophenol with other reagents to construct the quinolone core. researchgate.net Given that an aldehyde can be readily converted to a phenol (B47542), it is plausible that this compound could serve as an alternative starting material or intermediate in the synthesis of Decoquinate or related quinolone-based compounds.

The reactivity of the aldehyde and nitro groups also suggests its potential as a precursor for other specialty compounds. Aromatic nitro compounds are important precursors for azo dyes and explosives. iosrjournals.org The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases or other carbon-carbon bonds. ncert.nic.in These reactions open pathways to a diverse range of substituted aromatic compounds with specialized applications.

Building Block for Complex Polyfunctional Molecular Architectures

The presence of three distinct functional groups—aldehyde, nitro, and ethoxy—positions this compound as a valuable building block for the construction of complex, polyfunctional molecules. Each of these groups can be selectively targeted in multi-step synthetic sequences to introduce additional functionality and build molecular complexity.

The aldehyde group is particularly useful for forming new carbon-carbon and carbon-nitrogen bonds. For instance, it can participate in aldol (B89426) condensations, Wittig reactions, and reductive aminations. The nitro group, a strong electron-withdrawing group, can be reduced to an amine, which can then be further functionalized. This transformation is a cornerstone of many synthetic pathways leading to pharmaceuticals and other bioactive molecules. The ethoxy group, while generally less reactive, influences the electronic properties of the benzene ring and can play a role in directing the regioselectivity of further aromatic substitutions.

The strategic combination of these functional groups in one molecule allows for the design of synthetic routes to intricate molecular architectures that might be challenging to access through other means. While specific examples of the use of this compound in the synthesis of such complex molecules are not readily found in the surveyed literature, its potential is evident from the well-established chemistry of its constituent functional groups.

Contributions to Functional Materials Science

The unique electronic and structural features of this compound also suggest its potential application in the development of functional materials. These materials derive their properties from their specific molecular structure and composition, and this compound could serve as a key building block for ligands in coordination chemistry, monomers for polymers, and precursors for novel dyes and pigments.

Ligands for Coordination Chemistry and Metal Complexation

Nitrobenzaldehyde derivatives are known to be effective precursors for the synthesis of Schiff base ligands. mdpi.comresearchgate.net Schiff bases are formed through the condensation of an aldehyde or ketone with a primary amine. These compounds often contain imine (-C=N-) groups and can act as versatile ligands that coordinate with various metal ions to form stable metal complexes. chemsociety.org.ng The resulting metal complexes have a wide range of applications, including in catalysis, materials science, and as antimicrobial agents.

Following this principle, this compound can be reacted with a variety of primary amines to generate a library of Schiff base ligands with tailored electronic and steric properties. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and stability of the corresponding metal complex. researchgate.net For example, Schiff base complexes derived from 3-nitrobenzaldehyde (B41214) and p-nitroaniline have been synthesized and their antimicrobial activities have been investigated. chemsociety.org.ng Similarly, unsymmetrical tridentate Schiff base ligands have been derived from the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde (B90857) with ethylenediamine (B42938) to form mixed-ligand copper(II) complexes with potential anticancer activity. nih.gov

Monomers for Polymer and Macromolecular Systems Development

Functionalized benzaldehydes can be utilized as monomers or as modifying agents in the development of polymers and macromolecular systems. The aldehyde group provides a reactive handle for polymerization or for grafting onto existing polymer backbones. For instance, benzaldehyde (B42025) and its derivatives have been immobilized onto amine-terminated polyacrylonitrile (B21495) to create antimicrobial polymers. nih.gov This approach leverages the reactivity of the aldehyde with the amine groups on the polymer to form Schiff base linkages, thereby covalently attaching the bioactive benzaldehyde moiety to the polymer chain.

In a similar fashion, this compound could be incorporated into polymer structures. The presence of the nitro and ethoxy groups could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or optical properties. The nitro group, in particular, could be a site for further chemical modification after polymerization, allowing for the creation of functional polymers with diverse applications.

Precursors for Novel Dyes and Pigments

Aromatic nitro compounds have a long history as precursors in the synthesis of dyes and pigments. iosrjournals.org The nitro group can be reduced to an amino group, which is a key functional group in many dye structures, particularly azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile, printing, and food industries. uobasrah.edu.iq The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component.

This compound could serve as a precursor to such dyes. The nitro group can be reduced to an amine, which can then be diazotized and coupled to form a variety of azo dyes. The ethoxy and aldehyde (or a derivative thereof) groups would remain on the aromatic ring, potentially influencing the color and fastness properties of the resulting dye. For example, monoazo disperse dyes have been synthesized from 4-amino-3-nitrobenzaldehyde. iosrjournals.org

Development of Advanced Analytical Methodologies and Derivatization Agents

The unique chemical structure of this compound, which incorporates a reactive aldehyde group, a chromophoric nitro group, and an ethoxy substituent, makes it a compound of interest in the development of advanced analytical methodologies. Its potential extends to the synthesis of fluorescent probes and its use as a derivatization agent to enhance the detection of various analytes in chromatographic techniques.

Synthesis of Fluorescent Probes and Chemical Sensors

Fluorescent probes are molecules that, upon interaction with a specific analyte, exhibit a change in their fluorescent properties. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the target substance. While direct applications of this compound in widely-used fluorescent probes are not extensively documented, its structural motifs are found in precursors to such molecules.

A common strategy for creating fluorescent sensors involves the use of a fluorophore whose fluorescence is quenched by a nitroaromatic group through a process called photoinduced electron transfer (PeT). The synthesis often begins with a nitrobenzaldehyde derivative. The nitro group can be chemically reduced to an amino group. This amine can then be reacted to form a Schiff base with another aldehyde or integrated into a larger dye structure. The conversion of the electron-withdrawing nitro group to an electron-donating amino group, or its incorporation into an imine, can significantly alter the electronic properties of the molecule and, consequently, its fluorescence.

For instance, amino derivatives of fluorophores like boron dipyrromethene (BDP) and rosamine are often non-fluorescent due to PeT quenching from the amine. However, the reaction of the amino group with an aldehyde to form an imine can restore fluorescence, providing a "turn-on" signal for aldehyde detection. nih.gov While studies have utilized p-nitrobenzaldehyde for this purpose, the same principle can be applied to this compound. nih.gov The presence of the ethoxy group could subtly modify the electronic properties and solubility of the resulting probe.

The general synthetic approach would involve:

Reduction of the nitro group: The nitro group of this compound can be reduced to an amine (2-Ethoxy-4-aminobenzaldehyde) using various reducing agents, such as iron powder in acidic medium. orgsyn.org

Formation of the fluorescent probe: The resulting 2-Ethoxy-4-aminobenzaldehyde can then be reacted with a suitable fluorophore precursor to generate the final sensor molecule.

Derivatization Strategies for Chromatographic Analysis (e.g., HPLC-UV/Vis)

In High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to chemically modify an analyte to enhance its detection or improve its separation characteristics. sdiarticle4.com Analytes that lack a chromophore (a part of a molecule that absorbs light) may be difficult to detect using UV-Vis detectors. Derivatization with a molecule that contains a strong chromophore can significantly improve the sensitivity of the analysis. thermofisher.com

This compound possesses a strong chromophore in its nitrobenzene (B124822) moiety, making it a potential derivatizing agent. The aldehyde group can react with primary and secondary amines to form a Schiff base (an imine). This reaction is often rapid and proceeds under mild conditions.

The derivatization process would involve:

Reaction: The analyte containing a primary or secondary amine functional group is mixed with a solution of this compound.

Formation of Schiff Base: The aldehyde group of this compound reacts with the amine group of the analyte to form a stable imine linkage.

Analysis: The resulting derivative, which now contains the highly UV-active nitrobenzene ring from this compound, can be easily detected by an HPLC-UV/Vis system.

While 2-nitrobenzaldehyde (B1664092) has been used for the derivatization of nitrofuran antibiotic metabolites for HPLC analysis, the application of this compound for similar purposes is a logical extension. nih.gov The ethoxy group may influence the solubility and chromatographic behavior of the resulting derivatives.

| Analyte Functional Group | Derivatization Reaction | Resulting Product | Detection Enhancement |

| Primary/Secondary Amine | Schiff Base Formation | Imine | Introduction of a strong chromophore (nitrobenzene) for enhanced UV-Vis detection |

Research in Corrosion Inhibition Mechanisms and Related Material Protection

Corrosion is a natural process that leads to the gradual destruction of materials, typically metals, by chemical or electrochemical reactions with their environment. The use of organic compounds as corrosion inhibitors is a common and effective method to protect metallic surfaces, particularly in acidic media. Schiff bases, compounds containing a carbon-nitrogen double bond, have been extensively studied as effective corrosion inhibitors. medcraveonline.com

Schiff bases derived from substituted benzaldehydes are of particular interest due to their ability to form a protective film on the metal surface. The inhibition mechanism generally involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms (like nitrogen and oxygen) in the inhibitor molecule and the vacant d-orbitals of the metal.

This compound can be readily converted into a variety of Schiff bases by condensation with primary amines. The resulting molecules would possess several features that are desirable for a corrosion inhibitor:

Aromatic Ring: The planar phenyl ring facilitates strong adsorption onto the metal surface.

Imine Group (-C=N-): The nitrogen atom of the imine group can coordinate with metal ions.

Ethoxy Group (-OC2H5): The oxygen atom in the ethoxy group provides an additional site for coordination with the metal.

Nitro Group (-NO2): The electron-withdrawing nature of the nitro group can influence the electron density of the molecule and its adsorption characteristics.

Studies on structurally similar Schiff bases have demonstrated high inhibition efficiencies. For example, Schiff bases derived from other benzaldehyde derivatives have shown to be effective mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The effectiveness of these inhibitors typically increases with their concentration up to an optimal point. nih.gov

The general trend of inhibition efficiency for benzaldehyde derivatives often correlates with their molecular structure and the presence of specific functional groups. researchgate.net Research on thiosemicarbazones derived from benzaldehydes has also shown excellent corrosion inhibition performance. rsc.org

| Inhibitor Feature | Role in Corrosion Inhibition |

| Aromatic Ring | Planar structure allows for effective adsorption on the metal surface. |

| Imine Group (-C=N-) | Nitrogen heteroatom acts as a coordination site with metal ions. |

| Ethoxy Group (-OC2H5) | Oxygen heteroatom provides an additional coordination site. |

| Nitro Group (-NO2) | Influences the electronic properties and adsorption behavior of the molecule. |

General Applications in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. Its functional groups can be readily transformed, allowing for the construction of diverse molecular scaffolds.

One notable application is in the synthesis of quinoline (B57606) derivatives. Quinolines are a class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The Friedländer synthesis is a classic method for preparing quinolines, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.org

This compound can be a precursor to the required 2-aminobenzaldehyde through the reduction of its nitro group. orgsyn.org The subsequent Friedländer reaction would proceed as follows:

Reduction: this compound is reduced to 2-Ethoxy-4-aminobenzaldehyde.

Condensation: The resulting 2-Ethoxy-4-aminobenzaldehyde is reacted with a ketone in the presence of an acid or base catalyst.

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to yield a substituted quinoline.

A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde in the presence of an active methylene (B1212753) compound, leading directly to the quinoline product in a one-pot reaction. nih.gov This approach avoids the isolation of the potentially unstable 2-aminobenzaldehyde intermediate.

Furthermore, the related compound, 2-ethoxy-4-nitrophenol, is a key intermediate in the synthesis of Decoquinate, a coccidiostat used in veterinary medicine to control parasitic infections in poultry. researchgate.net Given the close structural relationship, this compound could potentially be used as a precursor to 2-ethoxy-4-nitrophenol or other related pharmacologically active compounds.

The versatility of this compound as a synthetic intermediate is highlighted by its potential to participate in various other organic reactions to build complex heterocyclic systems, which are a cornerstone of modern medicinal and agrochemical research. africanjournalofbiomedicalresearch.comreachemchemicals.com

| Target Compound Class | Synthetic Method | Starting Material | Potential Application |

| Quinolines | Friedländer Synthesis | 2-Ethoxy-4-aminobenzaldehyde (from this compound) | Pharmaceuticals (e.g., anticancer, antimalarial) |

| Decoquinate Precursors | Oxidation of the aldehyde or other transformations | This compound | Agrochemicals (Veterinary Medicine) |

Future Directions and Emerging Research Avenues for 2 Ethoxy 4 Nitrobenzaldehyde

Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The pursuit of more efficient, selective, and environmentally benign methods for synthesizing and derivatizing 2-Ethoxy-4-nitrobenzaldehyde is a key area of future research. Exploration of novel catalytic systems is central to this endeavor.

Phase-Transfer Catalysis (PTC): PTC has proven effective for reactions involving substituted benzaldehydes, such as oxidation and condensation. chemijournal.comresearchgate.net Future work could focus on developing new chiral phase-transfer catalysts for asymmetric reactions involving this compound. This methodology can enhance reaction rates, improve yields, and allow for milder reaction conditions, which is particularly advantageous for complex, multi-step syntheses. crdeepjournal.org The use of solid-liquid PTC, for instance, can offer high selectivity and avoid the formation of by-products. crdeepjournal.org

Biomimetic and Heterogeneous Catalysis: Inspired by biological systems, metalloporphyrins are being investigated as biomimetic catalysts for the green synthesis of nitrobenzaldehydes through dioxygen oxidation. researchgate.net This approach replaces harsh chemical oxidants with clean oxygen or air. researchgate.net Similarly, developing robust heterogeneous catalysts, such as zinc chloride for debromometoxylation or ferric nitrate (B79036) for nitration of precursors, offers advantages in catalyst recovery and process scalability. core.ac.ukresearchgate.net

| Catalytic System | Potential Application for this compound | Key Advantages |

| Phase-Transfer Catalysis (PTC) | Asymmetric alkylation, oxidation, condensation | Milder conditions, increased yields, reduced by-products. chemijournal.comcrdeepjournal.org |

| Metalloporphyrins | Green synthesis via aerobic oxidation | Use of O2/air as oxidant, environmentally benign. researchgate.net |

| Heterogeneous Catalysts (e.g., ZnCl2, Fe(NO3)3) | Synthesis of precursors and derivatives | Catalyst recyclability, scalability. core.ac.ukresearchgate.net |

| Palladium/Aluminum Aminal Systems | One-pot functionalization via cross-coupling | High efficiency, protection of reactive aldehyde. acs.orgresearchgate.net |

Development of Asymmetric Synthesis Approaches Incorporating the Compound

The synthesis of enantiomerically pure compounds is paramount in pharmaceutical and materials chemistry. Developing asymmetric reactions that incorporate the this compound scaffold is a significant future direction. Asymmetric synthesis introduces a chiral center in a controlled manner, yielding a specific stereoisomer. uwindsor.ca

Chiral Auxiliaries: A well-established strategy involves the temporary attachment of a chiral auxiliary to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Future research could involve designing reactions where this compound reacts with substrates bearing auxiliaries like oxazolidinones or camphorsultam. wikipedia.orgdu.ac.in After the desired stereoselective transformation, the auxiliary can be removed and recycled. wikipedia.org

Organocatalysis: Chiral organocatalysts, such as L-prolinamide derivatives, have been successfully used in direct asymmetric aldol (B89426) reactions between ketones and 4-nitrobenzaldehyde (B150856), achieving high enantioselectivities. nih.govnih.gov Research can be extended to optimize these catalysts for this compound, potentially leading to highly efficient and metal-free methods for creating chiral β-hydroxy carbonyl compounds. researchgate.net

Chiral Lewis Acid Catalysis: The enantioselective addition of nucleophiles to the aldehyde group is a direct way to create chiral centers. Studies on the enantioselective alkynylation of substituted benzaldehydes have shown the impact of substituents on efficiency and enantioselectivity. semanticscholar.org Another promising area is the asymmetric Henry reaction, where nitroalkanes add to aldehydes. Novel chiral bis(β-amino alcohol)-Cu(OAc)2 catalyst systems have demonstrated excellent enantiomeric purity for the reaction with 2-nitrobenzaldehyde (B1664092), a methodology directly applicable to its 2-ethoxy-4-nitro counterpart. mdpi.com

| Asymmetric Approach | Example Reaction | Key Features |

| Chiral Auxiliaries | Aldol or Alkylation Reactions | Covalent attachment of a chiral group to guide stereochemistry. wikipedia.orgdu.ac.in |

| Organocatalysis | Direct Aldol Reaction | Metal-free catalysis, high enantioselectivity with catalysts like L-prolinamides. nih.gov |

| Chiral Metal Catalysis | Henry Reaction, Alkynylation | In-situ generated chiral metal complexes for high enantiomeric purity. semanticscholar.orgmdpi.com |

Advanced Computational Studies for Predicting Novel Reactivity and Applications

Computational chemistry provides powerful tools to predict molecular properties, understand reaction mechanisms, and guide the design of new experiments.

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic structure and reactivity of this compound. Such studies can predict the influence of the ethoxy and nitro groups on the reactivity of the aldehyde. For instance, DFT has been used to study the aldol reaction involving 4-nitrobenzaldehyde and to understand the vibrational dynamics of related ethoxy-benzaldehydes. researchgate.netnih.gov Future studies could model transition states for various reactions, helping to rationalize observed stereoselectivities and predict the most favorable reaction pathways.

Molecular Docking and QSAR: In the context of medicinal chemistry, computational tools can predict how derivatives of this compound might interact with biological targets. A recent study combined synthesis, X-ray crystallography, and molecular docking for a related N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine compound to assess its potential as a drug candidate. tandfonline.com Similar integrated computational-experimental approaches can accelerate the discovery of new applications.

Crystal Structure and Interaction Analysis: Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal structure of this compound derivatives. nih.gov Understanding these non-covalent interactions, such as hydrogen bonding and π–π stacking, is crucial for crystal engineering and the design of functional materials with desired solid-state properties. nih.gov

Design and Synthesis of Next-Generation Functional Materials Based on the this compound Scaffold

The distinct functional groups on the this compound ring make it an attractive building block for novel functional materials.

Metal-Organic Frameworks (MOFs): The aldehyde group can be converted into a carboxylic acid or other linking groups suitable for the synthesis of MOFs. MOFs constructed from such functionalized linkers could exhibit interesting properties for gas storage, separation, or catalysis. acs.org The ethoxy and nitro groups would line the pores of the MOF, allowing for fine-tuning of the framework's chemical environment and functionality.

Functional Polymers and Ionic Liquids: Benzaldehyde (B42025) derivatives can be incorporated into polymer backbones or used to create functionalized ionic liquids. researchgate.net For example, benzaldehyde-functionalized ionic liquids have been synthesized and their aldehyde group was subsequently transformed into carboxylic acid or alcohol functionalities. researchgate.net Applying this to the this compound scaffold could lead to new materials with unique thermal and electrochemical properties.

Supramolecular Assemblies: The interplay of weak intermolecular C–H⋯O hydrogen bonds, π–π stacking, and other non-covalent interactions, influenced by the ethoxy and nitro substituents, can be harnessed to control the self-assembly of molecules in the solid state. nih.gov This provides a pathway to engineer crystals with specific optical or electronic properties.

Integration into Multicomponent Reaction Strategies for Library Synthesis and Drug Discovery Leads (emphasizing chemical synthesis, not biological activity itself)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are powerful tools for rapidly generating molecular complexity and building libraries of diverse compounds. nih.govdovepress.com

Isocyanide-Based MCRs: The aldehyde functionality of this compound makes it an ideal component for classic MCRs like the Ugi and Passerini reactions. nih.gov By combining it with various amines, carboxylic acids, and isocyanides, a vast library of complex bis-amide derivatives can be synthesized efficiently. This strategy is highly valued in drug discovery for creating diverse molecular scaffolds. nih.gov

Synthesis of Heterocyclic Scaffolds: MCRs are exceptionally well-suited for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. rsc.org For instance, aldehydes are key starting materials in the Strecker synthesis of α-amino nitriles and in reactions that build complex quinazoline (B50416) frameworks. nih.govmdpi.com The nitro group on the this compound scaffold can be subsequently reduced to an amine, providing a handle for further intramolecular cyclizations to create novel, densely functionalized heterocyclic systems. This build/couple/pair strategy allows for the creation of diverse molecular skeletons from a single MCR adduct. nih.gov

Q & A

Q. What are the key spectroscopic techniques for characterizing 2-Ethoxy-4-nitrobenzaldehyde?

- Methodological Answer : Characterize the compound using:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro group NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Assign ethoxy protons (δ 1.4–1.5 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 8.0–8.5 ppm for nitro-substituted benzene) .

- ¹³C NMR : Confirm aldehyde carbon (δ ~190–200 ppm) and nitro-substituted carbons .

- Mass Spectrometry (MS) : Determine molecular ion [M⁺] and fragmentation patterns (e.g., loss of ethoxy or nitro groups) .

Q. How can this compound be purified for research use?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals. Monitor purity via melting point (compare to literature values) and HPLC .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (e.g., 20:80 to 50:50) to separate impurities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Store in amber glass containers at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Crystallographic Analysis : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

- Isotopic Labeling : Use deuterated solvents to confirm peak assignments in NMR .

Q. What synthetic routes are effective for this compound?

- Methodological Answer :

- Nitration of 4-Ethoxybenzaldehyde : React with HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group. Monitor regioselectivity via TLC .

- Etherification of 4-Nitro-2-hydroxybenzaldehyde : Use ethyl bromide and K₂CO₃ in DMF under reflux .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron-withdrawing effects of the nitro group on aldehyde reactivity .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack .

Q. What methodologies are used to assess the toxicological profile of this compound?

- Methodological Answer :

- In Silico Toxicity Prediction : Use tools like TEST (Toxicity Estimation Software Tool) to estimate mutagenicity .

- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .

Q. How is this compound applied in synthesizing heterocyclic compounds?

- Methodological Answer :

- Schiff Base Formation : React with primary amines (e.g., aniline derivatives) to form imines for coordination chemistry studies .

- Cyclocondensation : Use with hydrazines to synthesize pyrazole or indazole derivatives under microwave irradiation .

Q. How is the crystal structure of this compound determined using SHELX?

- Methodological Answer :

Q. What are best practices for data sharing and compliance in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.